3-Ethylpiperidin-4-one

Beschreibung

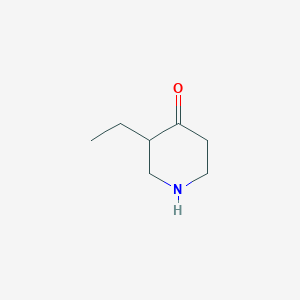

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6-5-8-4-3-7(6)9/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKJFJVXBZTLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455281 | |

| Record name | 3-ethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104777-74-4 | |

| Record name | 3-ethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 3-Ethylpiperidin-4-one

An In-Depth Technical Guide to the Synthesis and Properties of 3-Ethylpiperidin-4-one

Abstract: The this compound scaffold is a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. As a versatile intermediate, it serves as a crucial building block for a variety of more complex molecular architectures, particularly in the development of novel therapeutic agents. The piperidin-4-one nucleus is recognized as a "privileged scaffold," frequently appearing in compounds with diverse pharmacological activities, including analgesic, anticancer, and antiviral properties.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and applications of this compound, tailored for researchers and professionals in organic synthesis and drug development.

The construction of the 3-ethyl-substituted piperidone ring can be accomplished through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. The most prominent and classical approach involves the Dieckmann condensation.

Primary Synthesis Route: The Dieckmann Condensation

The Dieckmann condensation is a robust and widely employed intramolecular reaction for synthesizing cyclic β-keto esters from dicarboxylic acid esters. For the synthesis of N-substituted 3-ethylpiperidin-4-ones, the process involves the cyclization of a suitable δ-amino diester, followed by hydrolysis and decarboxylation.[5][6]

Causality and Mechanistic Insight: The reaction is driven by the formation of a stabilized enolate ion under basic conditions. This enolate then acts as an intramolecular nucleophile, attacking the second ester carbonyl to form a five- or six-membered ring. The choice of a non-nucleophilic base, such as sodium hydride or sodium alkoxide, is critical to prevent competing intermolecular reactions like transesterification. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester are often facile, driven by the thermodynamic stability of the final cyclic ketone.

Experimental Protocol: Synthesis via Dieckmann Condensation

-

Step 1: Synthesis of the Diester Precursor.

-

React a primary amine (e.g., benzylamine, as a protecting group) with two equivalents of an appropriate α,β-unsaturated ester, such as ethyl acrylate, via a double Michael addition to form the precursor diester. To introduce the ethyl group at the 3-position, a more tailored precursor like N-benzyl-N-(2-(ethoxycarbonyl)butyl)aminoethyl acrylate would be required. A more common approach is to cyclize a simpler diester and perform a subsequent alkylation. For this guide, we will illustrate the cyclization of a generic precursor followed by alkylation.

-

-

Step 2: Dieckmann Cyclization.

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Wash the NaH with anhydrous toluene or hexane to remove the mineral oil.

-

Add anhydrous toluene, followed by the dropwise addition of the diester precursor (1.0 equivalent) dissolved in anhydrous toluene at room temperature.

-

Heat the reaction mixture to reflux (approx. 110°C) for 2-4 hours, monitoring the reaction by TLC.[7]

-

Cool the mixture to room temperature and cautiously quench the reaction by adding a mixture of acetic acid and water.

-

-

Step 3: Hydrolysis and Decarboxylation.

-

To the crude β-keto ester from the previous step, add a solution of hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux for 4-8 hours to facilitate both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.[7]

-

Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or Na2CO3) to pH > 10.

-

-

Step 4: Work-up and Purification.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to yield the N-substituted this compound. If a benzyl protecting group was used, it can be removed via hydrogenolysis.

-

Logical Workflow: Dieckmann Condensation Pathway

Caption: Dieckmann condensation route to this compound.

Alternative Synthetic Routes

While the Dieckmann condensation is a primary method, other strategies exist, offering alternative access to the piperidone core.

-

Aza-Michael Addition Cascade: A double aza-Michael addition of a primary amine to a divinyl ketone derivative can be an atom-efficient method to construct the piperidone ring.[8] For the 3-ethyl derivative, this would require a specifically substituted divinyl ketone.

-

Ring-Closing Metathesis (RCM): RCM offers a powerful method for ring formation. A suitable diene-containing amine precursor can be cyclized using a Grubbs catalyst to form a dehydropiperidone, which is then reduced to the target ketone.[9]

-

Petrenko-Kritschenko Piperidone Synthesis: This multicomponent reaction involves the condensation of an amine, a β-dicarbonyl compound, and two equivalents of an aldehyde. While powerful, controlling the regioselectivity to obtain the desired 3-ethyl substitution pattern can be challenging.[6]

Synthetic Route Comparison Workflow

Caption: Comparison of major synthetic routes.

Physicochemical and Spectral Properties

The accurate characterization of this compound is essential for its use in further synthetic applications. Its properties are defined by the piperidone core, the ethyl substituent, and the secondary amine. The hydrochloride salt is often prepared to improve handling and solubility.[10]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO (Free Base) | [10] |

| Molecular Weight | 127.18 g/mol (Free Base) | [11] (Analogue) |

| 163.65 g/mol (HCl Salt) | [10] | |

| Appearance | Off-white to yellow solid or liquid | [10][12] |

| Melting Point | 157-158 °C (HCl Salt) | [10] |

| Boiling Point | 46-48 °C @ 1 mmHg (N-Ethyl analogue) | [11] |

| Solubility | Soluble in water (as HCl salt), chloroform, methanol | [10][13] |

Table 2: Key Spectroscopic Data for Characterization

| Technique | Feature | Typical Chemical Shift / Frequency |

| ¹H NMR | -CH₂-CH₃ (Ethyl) | Triplet (~1.0 ppm) |

| -CH₂-CH₃ (Ethyl) | Quartet (~2.4 ppm) | |

| Piperidine ring protons | Multiplets (2.0-3.5 ppm) | |

| -NH- proton | Broad singlet (variable, concentration dependent) | |

| ¹³C NMR | C=O (Ketone) | ~205-210 ppm |

| Piperidine ring carbons | ~30-60 ppm | |

| Ethyl group carbons | ~10-30 ppm | |

| IR Spectroscopy | C=O stretch (Ketone) | 1710-1725 cm⁻¹ |

| N-H stretch (Amine) | 3300-3500 cm⁻¹ (broad) | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 127 (for free base) |

Note: Specific spectral values can vary based on the solvent, concentration, and whether the compound is in its free base or salt form. The data presented are characteristic values for this structural class.[14][15][16]

Chemical Reactivity and Applications

This compound is a bifunctional molecule, with reactivity centered at the nitrogen atom and the carbonyl group. This dual reactivity makes it a valuable precursor for creating diverse molecular libraries.

Key Chemical Transformations

-

N-Functionalization: The secondary amine is readily alkylated or acylated to introduce various substituents. This is a common strategy to modulate the pharmacological properties of the final compound.

-

Carbonyl Group Reactions: The ketone can undergo a wide range of classical carbonyl reactions:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) yields the corresponding 3-ethylpiperidin-4-ol.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond at the C4 position, a key step in building more complex amines.[17]

-

Wittig Reaction: Conversion of the ketone to an alkene.

-

-

α-Carbon Chemistry: The protons alpha to the carbonyl group can be removed by a strong base to form an enolate, which can then react with electrophiles, such as in aldol condensation reactions to form 3,5-bis(substituted benzylidene) analogues.[10][18]

Applications in Drug Discovery

The piperidin-4-one core is a cornerstone in medicinal chemistry.[1][4] Derivatives of this compound are investigated for a range of biological activities. The ethyl group at the 3-position provides a specific steric and electronic profile that can be crucial for binding to biological targets. Research has shown its use as a starting material for analogues evaluated for anticonvulsant and antidepressant properties.[10] The ability to functionalize the ring at three distinct points (N1, C3-side chain, and C4) provides the chemical diversity needed for structure-activity relationship (SAR) studies.

Safety and Handling

As with any laboratory chemical, proper handling of this compound and its derivatives is paramount. The following guidelines are based on available safety data for structurally related piperidones.[12][19][20]

-

Hazard Identification: May be harmful if swallowed. Can cause skin irritation and serious eye irritation or damage.[12][21]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[20]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[22]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a suitable respirator.[19]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[19][22]

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Skin: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Call a physician or poison control center immediately.[12][19]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[12]

References

-

PubChem. 4-Piperidinone, 3-ethyl-1-methyl-. Available from: [Link]

-

Unknown. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate. Available from: [Link]

-

Marson, C. M., et al. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Organic & Biomolecular Chemistry. Available from: [Link]

-

Bloomtech. (2024). What Are The Chemical Properties Of Ethyl 4-Piperidone-3-Carboxylate Hydrochloride? Available from: [Link]

-

Unknown. (n.d.). A Concise Synthesis of 3-piperdinones and 4-Methyl 3-piperdinones via Aldol Strategy. ResearchGate. Available from: [Link]

-

Dimmock, J. R., et al. (n.d.). Piperidin-4-one: the potential pharmacophore. PubMed. Available from: [Link]

-

Unknown. (2025). Piperidine Synthesis. DTIC. Available from: [Link]

-

Unknown. (2025). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Available from: [Link]

-

Unknown. (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. NIH. Available from: [Link]

-

Unknown. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available from: [Link]

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

Unknown. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. PMC - NIH. Available from: [Link]

-

Unknown. (2019). Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). 4-Piperidone. Available from: [Link]

-

Reddit. (2021). Experimental Help for Dieckmann Condensation. Available from: [Link]

-

Unknown. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. Available from: [Link]

-

Unknown. (n.d.). Piperidin-4-one: The Potential Pharmacophore. ResearchGate. Available from: [Link]

-

PubChem. 3-Methylpiperidin-4-one. Available from: [Link]

-

PubChem. 4-Piperidone. Available from: [Link]

-

Unknown. (2025). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. ResearchGate. Available from: [Link]

-

Unknown. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. Available from: [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 8. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy this compound hydrochloride | 324769-01-9 [smolecule.com]

- 11. 1-乙基-4-哌啶酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. bloomtechz.com [bloomtechz.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 1-Ethyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.es [fishersci.es]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. tcichemicals.com [tcichemicals.com]

3-Ethylpiperidin-4-one structural analysis and characterization

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Ethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, making it a cornerstone of modern medicinal chemistry.[1][2][3][4] Among the various substituted piperidines, 4-piperidones serve as exceptionally versatile intermediates for the synthesis of complex molecular architectures with diverse pharmacological activities, including anticancer, antiviral, and central nervous system-modulating properties.[2][5][6] This guide focuses on this compound, a specific derivative that offers a valuable scaffold for further chemical elaboration in drug discovery programs.[7]

The strategic placement of an ethyl group at the 3-position and a ketone at the 4-position of the piperidine ring provides distinct chemical handles for modification, allowing for the exploration of structure-activity relationships in drug design. A thorough understanding of the structural and physicochemical properties of this compound is paramount for its effective utilization as a building block. This document provides a comprehensive overview of the analytical techniques and methodologies employed in the structural elucidation and characterization of this important heterocyclic compound.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C7H13NO.[8] The core of the molecule is a six-membered piperidine ring containing one nitrogen atom. The ethyl substituent at the C-3 position and the carbonyl group at the C-4 position are key features that influence its reactivity and potential for biological interactions. The hydrochloride salt is a common form of this compound, appearing as an off-white solid.[7]

| Property | Value | Source |

| Molecular Formula | C7H13NO | [8] |

| Molecular Weight | 127.18 g/mol | [9] |

| IUPAC Name | This compound | [8] |

| CAS Number | 324769-01-9 (hydrochloride) | [7][8] |

| Appearance | Off-white solid (hydrochloride) | [7] |

| Melting Point | 157-158 °C (hydrochloride) | [7] |

Synthesis of this compound

The synthesis of 4-piperidone derivatives is well-established in organic chemistry, with the Mannich condensation being a widely employed method.[1][10] This reaction typically involves the condensation of an aldehyde, a ketone, and an amine. For 3-substituted 4-piperidones, a common strategy involves the reaction of an α,β-unsaturated ketone with a primary amine.

A plausible synthetic route to this compound is the aza-Michael addition of ammonia to 1-penten-3-one, followed by an intramolecular cyclization. A more controlled and widely used approach is a variation of the Mannich reaction.

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Structural Analysis and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. The piperidine ring is expected to adopt a chair conformation, leading to distinct signals for axial and equatorial protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2, H-6 (CH2-N) | 2.8 - 3.5 | m | |

| H-5 (CH2-C=O) | 2.4 - 2.8 | m | |

| H-3 (CH-Et) | 2.2 - 2.6 | m | |

| Ethyl-CH2 | 1.4 - 1.8 | q | ~7 |

| Ethyl-CH3 | 0.8 - 1.2 | t | ~7 |

| NH | 1.5 - 2.5 | br s |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (C-4) | 205 - 215 |

| CH2-N (C-2, C-6) | 45 - 55 |

| CH-Et (C-3) | 40 - 50 |

| CH2-C=O (C-5) | 35 - 45 |

| Ethyl-CH2 | 20 - 30 |

| Ethyl-CH3 | 10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1710 - 1730 |

| Amine (N-H) | Stretch | 3300 - 3500 (broad) |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-N | Stretch | 1000 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) would likely lead to the fragmentation of the piperidine ring.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 127.

-

Key Fragmentation Pathways:

-

α-cleavage adjacent to the nitrogen atom.

-

Loss of the ethyl group.

-

Cleavage of the piperidine ring.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule. For piperidone derivatives, the piperidine ring typically adopts a chair conformation to minimize steric strain.[1] In the case of this compound, the ethyl group would be expected to occupy an equatorial position to reduce 1,3-diaxial interactions.

Comprehensive Characterization Workflow

Caption: A comprehensive workflow for the analytical characterization of this compound.

Applications in Drug Development

The 4-piperidone scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[2][5][11] this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.[7] The ketone functionality allows for a variety of chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of diverse substituents at the 4-position. The secondary amine of the piperidine ring can be readily functionalized through N-alkylation or N-acylation.

The piperidone core is found in compounds investigated for a range of therapeutic areas:

-

Oncology: As mimics of curcumin, some 3,5-bis(ylidene)-4-piperidone derivatives have shown potent antiproliferative properties.[5][11]

-

Neuroscience: The piperidine ring is a key component of many centrally acting agents, including analgesics and antipsychotics.[12][13] The structural framework of this compound is suitable for developing ligands for opioid receptors and other CNS targets.[12]

-

Infectious Diseases: The piperidone nucleus has been incorporated into molecules with antibacterial, antifungal, and anti-HIV activities.[2]

The ethyl group at the 3-position can influence the stereochemistry and lipophilicity of the final compounds, which can have a significant impact on their pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. A comprehensive structural analysis and characterization using a combination of modern analytical techniques, including NMR, IR, and mass spectrometry, is crucial for ensuring its identity and purity before its use in synthetic campaigns. The insights gained from these analyses provide a solid foundation for the rational design and synthesis of novel therapeutic agents based on the versatile 4-piperidone scaffold.

References

-

Abdel-Magied, A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31035-31061. [Link]

- Vertex AI Search. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Publishing.

-

Le, T. N., et al. (2021). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Molecules, 26(15), 4486. [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved January 14, 2026, from [Link]

-

Rajkumar, R., & Arulraj, S. J. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Pandiarajan, K., et al. (1986). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. [Link]

-

Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved January 14, 2026, from [Link]

-

Kumar, R. S., et al. (2012). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 12(1), 75-87. [Link]

-

Karthik, N., et al. (2011). Novel Piperidone Derivatives: Synthesis, Spectral and Evaluation of Antioxidant activity. International Journal of Drug Development and Research, 3(2), 122-127. [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Retrieved January 14, 2026, from [Link]

-

Lalitha, A., & Arul, A. (2019). Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. Asian Journal of Chemistry, 31(2), 468-472. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-piperidinol. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

Mohammed, T. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure science, 12(2), 69-79. [Link]

-

ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore. Retrieved January 14, 2026, from [Link]

-

Prieur, N., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2119-2133. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

Chakkaravarthy, J., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. [Link]

-

Knowledge. (2024, November 1). What Is Ethyl 4-Piperidone-3-Carboxylate Hydrochloride Used For?[Link]

-

Vieira, I. J. C., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16(6B), 1432-1436. [Link]

-

Nikolova, P. A., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(1), 10. [Link]

-

ACS Omega. (2020, February 3). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethylpiperidin-4-one. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). N-Ethylpiperidone-4;1-ethyl-4-piperidone. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). N-Ethylpiperidone-4;1-ethyl-4-piperidone. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione. Retrieved January 14, 2026, from [Link]

-

ScienceMadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

-

Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved January 14, 2026, from [Link]

-

Ivanenkov, Y. A., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(11), 2036. [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of compounds eluted from different zones (black lines)... Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Ethyl-4-piperidone. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 14, 2026, from [Link]

-

SciELO. (n.d.). Article. Retrieved January 14, 2026, from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound hydrochloride | 324769-01-9 [smolecule.com]

- 8. 3-Ethyl-4-piperidone hydrochloride 95.00% | CAS: 324769-01-9 | AChemBlock [achemblock.com]

- 9. 1-Ethylpiperidin-4-one | C7H13NO | CID 77159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bloomtechz.com [bloomtechz.com]

CAS number 133478-99-4 physical and chemical properties

An Important Note on CAS Number 133478-99-4

An extensive search of publicly available chemical databases and scientific literature did not yield any information for a compound with the CAS number 133478-99-4. This suggests that the provided CAS number may be incorrect, has been withdrawn, or belongs to a substance that is not publicly documented. A valid Chemical Abstracts Service (CAS) Registry Number is a unique identifier crucial for accurately retrieving substance-specific data.

To fulfill the spirit of your request for a comprehensive technical guide, and to provide a framework for your future research, the following document has been prepared for a well-characterized substance: 1,8-Dichlorooctane (CAS: 2162-99-4) . This guide is structured to meet the in-depth technical requirements you outlined and serves as a template for how such a document should be approached once the correct CAS number for your substance of interest is identified.

Technical Guide: 1,8-Dichlorooctane (CAS: 2162-99-4)

Prepared for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Identification

1,8-Dichlorooctane is a linear alkyl dihalide that serves as a versatile building block in organic synthesis. Its bifunctional nature, with reactive chlorine atoms at both ends of an eight-carbon chain, makes it a valuable precursor for the synthesis of a variety of molecules, including pharmaceuticals, polymers, and crown ethers. Understanding its physical and chemical properties is paramount for its effective and safe use in research and development. This guide provides a detailed overview of these properties, supported by experimental data and established scientific principles.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1,8-dichlorooctane |

| CAS Number | 2162-99-4 |

| Molecular Formula | C₈H₁₆Cl₂ |

| Molecular Weight | 183.12 g/mol [1] |

| SMILES | C(CCCCCl)CCCCl[1] |

| InChIKey | WXYMNDFVLNUAIA-UHFFFAOYSA-N |

Section 2: Physicochemical Properties

The physicochemical properties of 1,8-Dichlorooctane dictate its behavior in various solvents and reaction conditions. These parameters are critical for designing synthetic routes, purification strategies, and formulation studies.

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Liquid | |

| Boiling Point | 115-116 °C at 11 mmHg | |

| Density | 1.025 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.459 |

Solubility Profile

The solubility of a compound is a critical factor in its application, from reaction solvent selection to its potential as a drug candidate. 1,8-Dichlorooctane, with its nonpolar alkyl chain and weakly polar carbon-chlorine bonds, is generally soluble in organic solvents and insoluble in water. A qualitative assessment of solubility is a foundational experiment in compound characterization.

-

Preparation: Dispense 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) into separate, labeled test tubes.

-

Addition of Solute: Add approximately 10 mg of 1,8-Dichlorooctane to each test tube.

-

Observation: Agitate each mixture vigorously for 1 minute.

-

Analysis: Visually inspect for complete dissolution. If the compound dissolves, it is classified as "soluble." If not, it is "insoluble."

The expected outcome is solubility in nonpolar organic solvents like hexane and dichloromethane, and insolubility in a highly polar solvent like water.

Section 3: Reactivity and Synthetic Applications

The reactivity of 1,8-Dichlorooctane is dominated by the two primary alkyl chloride groups. These groups are susceptible to nucleophilic substitution reactions, making the compound an excellent substrate for introducing an eight-carbon linker between two nucleophiles.

Nucleophilic Substitution Reactions

1,8-Dichlorooctane can undergo Sₙ2 reactions with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to form disubstituted products. For example, reaction with sodium azide can yield 1,8-diazidooctane, a precursor for 1,8-diaminooctane.

Applications in Synthesis

This compound is utilized in the preparation of various functional molecules. It has been used in the synthesis of planar-chiral imidazolium salts and in the fabrication of polymeric membranes for concentrating amino acids, which has applications in the food and pharmaceutical industries.

Section 4: Safety and Handling

Proper handling of 1,8-Dichlorooctane is essential to ensure laboratory safety. While specific toxicity data is limited, it should be handled with the care afforded to all halogenated organic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

Section 5: Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a nucleophilic substitution reaction using 1,8-Dichlorooctane.

Caption: Workflow for a typical nucleophilic substitution reaction.

References

-

PubChem. (n.d.). 1,8-Dichlorooctane. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

Sources

The Versatile Scaffold: A Technical Guide to 3-Ethylpiperidin-4-one and its Analogs in Medicinal Chemistry

The piperidin-4-one nucleus represents a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse array of biologically active compounds. Among its many derivatives, 3-Ethylpiperidin-4-one has emerged as a key building block for developing novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, conformational analysis, structure-activity relationships (SAR), and mechanisms of action of this compound and its analogs, tailored for researchers, scientists, and drug development professionals.

The this compound Core: Synthesis and Structural Elucidation

The synthesis of the this compound core and its derivatives is most commonly achieved through classical organic reactions, primarily the Mannich and Dieckmann condensation reactions. These methods offer robust and adaptable routes to the piperidone ring system.

Mannich Reaction: A Cornerstone of Piperidin-4-one Synthesis

The Mannich reaction is a powerful tool for the construction of 2,6-diaryl-3-alkyl-4-piperidones. This one-pot, three-component condensation involves an aliphatic ketone (such as ethyl methyl ketone to introduce the 3-alkyl group), an aromatic aldehyde, and a source of ammonia (e.g., ammonium acetate).[1][2][3]

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction [1][2][4]

-

Reaction Setup: To a round-bottom flask, add ethyl methyl ketone (1 equivalent), a substituted aromatic aldehyde (2 equivalents), and ammonium acetate (1-1.5 equivalents) in a suitable solvent, typically ethanol.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield the desired 2,6-diaryl-3-methyl-4-piperidone.

The versatility of the Mannich reaction lies in the wide variety of commercially available aromatic aldehydes, allowing for the introduction of diverse substituents at the 2- and 6-positions of the piperidone ring. This diversity is crucial for exploring the structure-activity relationships of the resulting analogs.

Dieckmann Condensation: An Intramolecular Approach

An alternative and efficient route to the 4-piperidone ring is the Dieckmann condensation, an intramolecular Claisen condensation of a diester. This method is particularly useful for the synthesis of N-substituted 4-piperidones.[5][6][7] The synthesis begins with a Michael addition of a primary amine to two equivalents of an acrylate ester, followed by the base-catalyzed intramolecular cyclization of the resulting diester.[5][6]

Experimental Workflow: Dieckmann Condensation for 4-Piperidone Synthesis

Caption: Workflow for 4-piperidone synthesis via Dieckmann condensation.

Alkylation at the 3-Position

To introduce the ethyl group or other alkyl substituents at the 3-position of a pre-formed 4-piperidone ring, direct alkylation of the corresponding enolate is a common strategy.[8]

Experimental Protocol: Alkylation of N-Boc-4-piperidone [8]

-

Enolate Formation: Dissolve N-Boc-4-piperidone in a dry aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the enolate.

-

Alkylation: To the enolate solution, add the desired alkyl halide (e.g., ethyl iodide) dropwise at -78 °C.

-

Quenching and Work-up: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to obtain the N-Boc-3-alkyl-4-piperidone.

Conformational Analysis: Understanding the 3D Architecture

The biological activity of this compound analogs is intrinsically linked to their three-dimensional conformation. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in elucidating the preferred conformation of these molecules in solution.

Studies on 3-alkyl-2,6-diarylpiperidin-4-ones have consistently shown that these compounds predominantly adopt a chair conformation . In this stable arrangement, the bulky aryl substituents at the 2- and 6-positions, as well as the alkyl group at the 3-position, preferentially occupy the more sterically favorable equatorial positions to minimize non-bonded interactions.

The introduction of an alkyl group at the C-3 position can cause a slight flattening of the piperidine ring around the C(2)-C(3) bond. The degree of this flattening can be influenced by the size of the alkyl group and the nature of other substituents on the ring.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Biological Activity

The this compound scaffold has been extensively modified to explore its therapeutic potential across various disease areas. The following sections highlight key SAR findings for different biological activities.

Anticancer Activity

A significant body of research has focused on 3,5-bis(arylidene)-4-piperidone derivatives, which are considered analogs of curcumin. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[9][10][11]

| Compound Class | Modifications | Key SAR Observations | Target/Mechanism of Action (Proposed) |

| 3,5-Bis(benzylidene)-1-ethylpiperidin-4-ones | Substitution on the benzylidene rings | Electron-withdrawing groups (e.g., chloro) on the aromatic rings often enhance cytotoxic activity. | Inhibition of EGFR tyrosine kinase; Inhibition of the β5 subunit of the 20S proteasome.[9] |

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | Introduction of a heterocyclic moiety | The presence of the aminothiazole group can significantly increase cytotoxicity. | Proteasome inhibition through nucleophilic attack by the N-terminal threonine of the β-subunits.[9] |

Molecular docking studies have provided valuable insights into the potential mechanisms of action. For instance, chloro-substituted 3,5-bis(benzylidene)-1-ethylpiperidin-4-one analogs have shown strong binding energies to the active site of the β5 subunit of the 20S proteasome, suggesting a plausible mechanism for their anticancer effects.[9]

Logical Relationship: From Scaffold to Anticancer Activity

Caption: The interplay of synthesis, activity, and mechanism for anticancer analogs.

Antimicrobial Activity

The piperidin-4-one core is also a promising scaffold for the development of novel antimicrobial agents.[4][12][13][14][15] Modifications at various positions on the ring have led to compounds with significant activity against a range of bacteria and fungi.

| Compound Class | Modifications | Key SAR Observations | Quantitative Data (Example) |

| 2,6-Diaryl-3-methyl-4-piperidones | Derivatization of the C4-ketone (oximes, thiosemicarbazones) | The parent piperidones often show limited antifungal activity, while their oxime and thiosemicarbazone derivatives can exhibit potent antifungal effects.[1][2] | MIC values in the low µg/mL range against various fungal strains.[4] |

| 3-Allyl-2,6-diarylpiperidin-4-ones | Substitution on the aryl rings | The nature and position of substituents on the aryl rings significantly influence the antimicrobial potency. | Good antibacterial and antifungal activities observed.[15] |

| Vanillin-derived piperidin-4-one oxime esters | Esterification of the oxime hydroxyl group | Phenyl ester substituents can enhance both antioxidant and antimicrobial activities. Compounds with chloro and nitro substituents on the phenyl ester showed potent antibacterial and antifungal activity.[13] | Outperformed standard drugs streptomycin and fluconazole in some cases.[13] |

Molecular docking studies on 3-allyl-2,6-diaryl piperidin-4-ones suggest that these compounds may bind to ribonucleotide reductase enzymes, indicating a potential mechanism for their antimicrobial action.[15] Furthermore, QSAR studies on piperine analogs, which share structural similarities, have identified key molecular descriptors, such as partial negative surface area and molecular shadow, that correlate with the inhibition of the NorA efflux pump in Staphylococcus aureus.[16][17] This suggests that some piperidin-4-one analogs may act as efflux pump inhibitors, a crucial mechanism for overcoming antibiotic resistance.

Future Directions and Conclusion

The this compound scaffold and its analogs continue to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of this core, coupled with the vast possibilities for structural modification, ensures its continued relevance in medicinal chemistry.

Future research in this area should focus on:

-

Elucidation of Mechanisms: While molecular docking has provided valuable hypotheses, further experimental validation is needed to confirm the molecular targets and mechanisms of action for the most promising analogs.

-

Expansion of Chemical Space: The exploration of novel and diverse substituents at all positions of the piperidone ring will likely lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models will be crucial for the rational design of new analogs with enhanced biological activity.[10][11][16][17][18]

References

-

An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. (n.d.). National Institutes of Health (NIH). [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Dimmock, J. R., et al. (2016). Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. Iranian Journal of Pharmaceutical Research, 15(2), 425–437. [Link]

-

Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989. [Link]

-

Piperidine Synthesis. (n.d.). Defense Technical Information Center (DTIC). [Link]

-

Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. (2016). Iranian Journal of Pharmaceutical Research, 15(2), 425-437. [Link]

-

Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube. [Link]

-

Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega, 5(5), 2235–2244. [Link]

-

Synthesis, Spectral, Theoretical, Antimicrobial Evaluation, and Molecular Docking Studies of Some Novel Ethyl 5-(1-Methyl - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

-

Rameshkumar, N., et al. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. ResearchGate. [Link]

-

Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. (2016). ResearchGate. [Link]

-

Rameshkumar, N., et al. (2003). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Biological & Pharmaceutical Bulletin, 26(2), 241-244. [Link]

-

Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. (2003). Biological and Pharmaceutical Bulletin, 26(2), 241-244. [Link]

-

Piperidin-4-one: the potential pharmacophore. (2010). Mini-Reviews in Medicinal Chemistry, 10(12), 1147-1162. [Link]

-

A novel synthesis of 1-aryl-3-piperidone derivatives. (2008). Tetrahedron Letters, 49(29-30), 4569-4571. [Link]

-

Harini, S. T., et al. (2012). Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters. Bioorganic & Medicinal Chemistry Letters, 22(24), 7594-7598. [Link]

-

Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. (n.d.). ResearchGate. [Link]

-

Pharmacological Activity of Synthetic Piperidine against Bacterial Isolates of Cigarette Smoking Men. (2017). Semantic Scholar. [Link]

- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (n.d.).

-

Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855. [Link]

-

A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (2023). Molecules, 28(23), 7858. [Link]

-

3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. (2024, May 3). Chemistry Stack Exchange. [Link]

-

Synthesis, Spectroscopic, Computational, Biological and Molecular docking studies on 3‐allyl 2,6‐diaryl piperidin‐4‐ones. (2022). ResearchGate. [Link]

-

Synthesis of Substituted 3,4-Dialkyl-2,6-Diaryl- Piperidin-4-ol Derivatives and Their Conformational Study. (n.d.). ResearchGate. [Link]

-

Theoretical Synthesis of 4-Piperidone/Piperidine. (2005, May 5). Sciencemadness.org. [Link]

-

Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. (2025). ACG Publications. [Link]

-

Nargotra, A., et al. (2009). Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. European Journal of Medicinal Chemistry, 44(10), 4128-4135. [Link]

-

Nargotra, A., et al. (2009). Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. European Journal of Medicinal Chemistry, 44(10), 4128-4135. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Pharmacological Activity of Synthetic Piperidine against Bacterial Isolates of Cigarette Smoking Men | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Piperidinone Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidinone ring system, a heterocyclic ketone, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the multifaceted therapeutic potential of piperidinone-based compounds. We will delve into the core chemical properties of this scaffold and explore its significant roles in anticancer, anti-inflammatory, neuroprotective, and antiviral research. This document is designed to be a practical resource, offering not only a synthesis of the current scientific understanding but also detailed experimental protocols and data presentation to empower researchers in the field of drug discovery and development. We will explore the causality behind experimental choices and provide self-validating systems to ensure the trustworthiness of the described methodologies.

Introduction: The Versatility of the Piperidinone Scaffold

The piperidinone nucleus, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, is a privileged scaffold in drug discovery.[1][2] Its prevalence in numerous biologically active compounds, both natural and synthetic, underscores its importance.[2][3] The structural rigidity of the ring, combined with the ease of functionalization at multiple positions, allows for the creation of diverse chemical libraries with a wide range of pharmacological properties. This versatility has made the piperidinone scaffold a fertile ground for the development of novel therapeutic agents.

Anticancer Activities of Piperidinone Derivatives

Piperidinone-containing compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2][4] Their mechanisms of action are diverse and often target fundamental pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

A key mechanism by which piperidinone derivatives exert their anticancer effects is the induction of apoptosis , or programmed cell death. This is often mediated through the modulation of critical signaling pathways, such as the p53 tumor suppressor pathway .[5][6] Certain piperidinone-based inhibitors have been shown to disrupt the interaction between p53 and its negative regulator, MDM2, leading to the reactivation of p53 and subsequent apoptosis in cancer cells.[7]

Another important target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[8][9] NF-κB is a key regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Piperidinone derivatives have been shown to inhibit NF-κB signaling, thereby sensitizing cancer cells to apoptosis.

The following diagram illustrates the p53 signaling pathway, a critical target for many piperidinone-based anticancer agents.

Caption: The p53 signaling pathway and the inhibitory action of piperidinone derivatives.

Quantitative Anticancer Activity

The anticancer efficacy of piperidinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro[chroman-2,4'-piperidin]-4-one | MCF-7 (Breast) | 0.31 - 5.62 | [10] |

| Piperidinone Hydrazine Carbodithioate | Hep G2 (Liver) | Varies | [4] |

| Dissymmetric 3,5-bis(arylidene)-4-piperidones | Various | Varies | [2] |

| Piperidine Derivatives | 786-0 (Renal) | Varies | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the piperidinone compound for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Anti-inflammatory Properties of the Piperidinone Scaffold

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Piperidinone derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators and signaling pathways.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many piperidinone compounds are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12] A primary mechanism for this is the inhibition of the NF-κB signaling pathway .[8][9]

The following diagram illustrates the canonical NF-κB signaling pathway and its inhibition by piperidinone derivatives.

Caption: A generalized workflow for high-throughput screening of a piperidinone chemical library. [1][13][14]

Conclusion and Future Directions

The piperidinone ring system represents a highly versatile and privileged scaffold in medicinal chemistry, with a broad spectrum of demonstrated biological activities. The ease of its synthesis and the potential for diverse substitutions make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on the rational design of next-generation piperidinone derivatives with enhanced potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships and the specific molecular targets will be crucial for translating the promise of this remarkable scaffold into clinically effective drugs.

References

-

A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (n.d.). Retrieved from [Link]

-

Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). Retrieved from [Link]

-

Screening workflow | High Throughput Screening Core. (n.d.). Retrieved from [Link]

-

Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. (n.d.). Retrieved from [Link]

-

Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative | Request PDF. (n.d.). Retrieved from [Link]

-

Schematic diagram of the high-throughput screening work flow. (n.d.). Retrieved from [Link]

-

Inhibition of Influenza A Virus Replication by Compounds Interfering with the Fusogenic Function of the Viral Hemagglutinin. (n.d.). Retrieved from [Link]

-

Schematic representation of the NF-κB signalling pathway. (n.d.). Retrieved from [Link]

-

Flow chart depicting the experimental procedure used in high-throughput... (n.d.). Retrieved from [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (n.d.). Retrieved from [Link]

-

Schematic Diagram of NF-kB Activation. (n.d.). Retrieved from [Link]

-

NF-κB - Wikipedia. (n.d.). Retrieved from [Link]

-

NF-κB Signaling Pathway Diagram. (n.d.). Retrieved from [Link]

-

Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics. (n.d.). Retrieved from [Link]

-

High-throughput chemical genomic screening: a step-by-step workflow from plate to phenotype. (n.d.). Retrieved from [Link]

-

QSAR analysis of acridones and dipiperidines as anticancer agents. (n.d.). Retrieved from [Link]

-

Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.). Retrieved from [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (n.d.). Retrieved from [Link]

-

High-throughput screening workflow | Download Scientific Diagram. (n.d.). Retrieved from [Link]

-

Graphviz visual implementation. (n.d.). Retrieved from [Link]

-

Piperine protects against cerebral ischemic injury by regulating the Caspase-1-mediated pyroptosis pathway. (n.d.). Retrieved from [Link]

-

Neuroprotective effect of piperine on primarily cultured hippocampal neurons. (n.d.). Retrieved from [Link]

-

Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Request PDF. (n.d.). Retrieved from [Link]

-

Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (n.d.). Retrieved from [Link]

-

Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (n.d.). Retrieved from [Link]

-

Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway. (n.d.). Retrieved from [Link]

-

Visualization of gene p53′s signaling pathway. (n.d.). Retrieved from [Link]

-

IC50 range of compound 1 against human liver cancer cell line, Hep G2. (n.d.). Retrieved from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). Retrieved from [Link]

-

EC50/IC50 values for piperine at reported targets. (n.d.). Retrieved from [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (n.d.). Retrieved from [Link]

-

Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. (n.d.). Retrieved from [Link]

-

Anticancer activity (IC 50 ) of selected compounds 4 and 13 and... (n.d.). Retrieved from [Link]

-

p53 signaling pathway siva1. (n.d.). Retrieved from [Link]

-

P53 Signaling Pathway. (n.d.). Retrieved from [Link]

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). Retrieved from [Link]

-

The p53 Pathway. (n.d.). Retrieved from [Link]

-

Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. (n.d.). Retrieved from [Link]

-

Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. (n.d.). Retrieved from [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). Retrieved from [Link]

Sources

- 1. Screening workflow | High Throughput Screening Core [u.osu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The p53 Pathway - Creative BioMart [creativebiomart.net]

- 7. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

3-Ethylpiperidin-4-one: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Ring and the Role of 3-Ethylpiperidin-4-one

The piperidine motif is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals, celebrated for its conformational rigidity and its capacity to engage in crucial interactions with biological targets.[1][2] This six-membered nitrogen-containing heterocycle is a prevalent feature in a vast array of bioactive molecules, including analgesics, antipsychotics, antihistamines, and anticancer agents.[3][4] The strategic functionalization of the piperidine ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and basicity, which are critical for its pharmacokinetic and pharmacodynamic profile.

Within the diverse landscape of piperidine-based building blocks, this compound emerges as a particularly valuable synthon for medicinal chemists. Its unique structural arrangement, featuring a reactive ketone, a secondary amine, and a chiral center at the 3-position, offers a tripartite platform for the construction of complex molecular architectures. The presence of the ethyl group at the 3-position introduces a specific lipophilic vector and steric influence that can be exploited to achieve selective binding to target proteins. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a pivotal building block in modern drug discovery.

Synthesis and Physicochemical Properties of this compound

The synthesis of this compound can be accomplished through several established methodologies for the preparation of 3-alkyl-4-piperidones. The Mannich reaction is a classical and widely employed approach for the construction of the piperidin-4-one ring system.[5][6] This multicomponent reaction involves the condensation of an ethyl methyl ketone, an aldehyde (such as formaldehyde), and a primary amine or ammonia. A plausible synthetic route to this compound hydrochloride is outlined below.

Illustrative Synthetic Pathway

Caption: General synthetic scheme for this compound via a Mannich-type reaction.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C7H13NO | [7] |

| Molecular Weight | 127.18 g/mol | [7] |

| Appearance | Off-white solid (for the hydrochloride) | [7] |

| Melting Point | 157-158 °C (for the hydrochloride) | [7] |

| CAS Number | 324769-01-9 (for the hydrochloride) | [7] |

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a series of multiplets for the piperidine ring protons. The proton at the chiral C3 center would likely appear as a complex multiplet.

-

¹³C NMR: The carbonyl carbon would resonate downfield (around 208-212 ppm). The spectrum would also show signals for the ethyl group carbons and the four distinct methylene carbons of the piperidine ring.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent, typically in the range of 1710-1730 cm⁻¹. An N-H stretching band would also be present for the secondary amine.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its ketone and secondary amine functionalities. These reactive sites can be selectively addressed to generate a diverse array of derivatives.

Reactions at the Ketone Group

The carbonyl group is susceptible to a variety of nucleophilic additions and related transformations.

-

Reduction: The ketone can be reduced to the corresponding alcohol, 3-ethylpiperidin-4-ol, using reducing agents such as sodium borohydride. This transformation introduces a new stereocenter, leading to the formation of diastereomers.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) provides access to 4-amino-3-ethylpiperidine derivatives. This is a powerful method for introducing further diversity.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group to a carbon-carbon double bond, opening up avenues for the synthesis of exocyclic olefin derivatives.

-

Knoevenagel Condensation: Condensation with active methylene compounds, such as malononitrile or cyanoacetate esters, can be used to introduce a variety of substituents at the 4-position.

Reactions at the Secondary Amine

The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo a range of functionalization reactions.

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can be used to introduce a wide variety of substituents on the nitrogen atom.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the introduction of aryl or heteroaryl groups.

-

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) yields the corresponding N-amides.

-

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonyl derivatives.

Caption: Key synthetic transformations of this compound.

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold has been utilized in the development of various biologically active compounds. The following case studies highlight its application in different therapeutic areas.

Case Study 1: Anticancer Agents - Curcuminoids and Chalcone Analogs

Curcumin, a natural product, has garnered significant attention for its potential anticancer properties, though its clinical utility is hampered by poor bioavailability.[8] This has spurred the development of curcumin mimics, with 3,5-bis(arylidene)-4-piperidones emerging as a promising class.[9] The this compound core can be elaborated into such structures, where the ethyl group can modulate the compound's properties.

Docking studies have been conducted on 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues, targeting EGFR tyrosine kinase, a key player in many cancers.[9] The general synthetic approach involves a Claisen-Schmidt condensation of 1-ethyl-3-methylpiperidin-4-one (a close analog) with various aromatic aldehydes.

Synthetic Workflow for 3,5-Bis(arylidene)-4-piperidone Analogs

Caption: Synthetic workflow for 3,5-bis(arylidene)-4-piperidone analogs as potential anticancer agents.

Case Study 2: Central Nervous System (CNS) Agents

The piperidine scaffold is a common feature in many CNS-active drugs. The ability to introduce diverse substituents on the this compound core allows for the exploration of chemical space relevant to CNS targets. For instance, spiro[isobenzofuran-1(3H),4'-piperidines] have been investigated as potential CNS depressants.[10] The synthesis of such compounds often involves the use of a piperidin-4-one derivative as a key intermediate. The 3-ethyl group can provide a handle to optimize binding and pharmacokinetic properties.

Experimental Protocols

The following are illustrative experimental protocols for the synthesis and derivatization of this compound, based on general procedures for related compounds.

Protocol 1: Synthesis of this compound Hydrochloride

Materials:

-

Ethyl methyl ketone

-

Paraformaldehyde

-

Ammonium chloride

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl methyl ketone (1.0 eq), paraformaldehyde (2.2 eq), and ammonium chloride (1.1 eq) in ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the crude oil in a minimal amount of ethanol and cool in an ice bath.

-

Slowly add a solution of concentrated hydrochloric acid in diethyl ether dropwise with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Protocol 2: N-Benzylation of this compound

Materials:

-

This compound hydrochloride

-

Benzyl bromide

-

Potassium carbonate

-

Acetonitrile

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 8-12 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 1-benzyl-3-ethylpiperidin-4-one.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse and complex molecular scaffolds. The strategic incorporation of the 3-ethyl-4-piperidone motif has shown promise in the development of novel therapeutic agents, particularly in the areas of oncology and CNS disorders.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to this compound and its derivatives. The exploration of its use in the synthesis of novel kinase inhibitors, protease inhibitors, and other targeted therapies holds significant potential. As our understanding of the structural requirements for selective drug-target interactions continues to grow, the strategic application of well-designed building blocks like this compound will be paramount in the quest for new and improved medicines.

References

-

[Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][9][11][12]triazine as inhibitors of anaplastic lymphoma kinase - PubMed.]([Link])

Sources